molecular formula C5H12ClNO3 B12056632 l-Threonine methyl ester chlorhydrate

l-Threonine methyl ester chlorhydrate

Cat. No.: B12056632
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-LXNQBTANSA-N
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Description

L-Threonine methyl ester hydrochloride (CAS: 39994-75-7) is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.605 g/mol . It is synthesized by esterifying the carboxyl group of L-threonine with methanol and subsequent hydrochloride salt formation. This compound is hygroscopic, moisture-sensitive, and soluble in water, making it suitable for applications in feed and food additives . Its structure includes a hydroxyl group on the β-carbon, distinguishing it from simpler amino acid esters like alanine or methionine derivatives.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1

InChI Key

OZSJLLVVZFTDEY-LXNQBTANSA-N

Isomeric SMILES

CC([C@@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized as a feed and food additive to enhance nutritional value

Mechanism of Action

The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-Threonine Methyl Ester (Boc-L-Thr-OMe)

  • Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Molecular Formula: C₁₀H₁₉NO₅ .
  • Applications : Used in glycobiology for glycosylation reactions. Benesova et al. (2013) reported moderate yields (~30–40%) in enzymatic glycosylation, lower than fucosidase from Penicillium multicolor (49% for α-L-fucosyl-1,3-N-acetylglucosamine) .
  • Key Difference : The Boc group enhances stability during synthetic reactions but requires deprotection steps, unlike the unprotected L-threonine methyl ester hydrochloride .

L-Methionine Methyl Ester Hydrochloride

  • Structure : Contains a sulfur-containing side chain.
  • Molecular Formula: C₆H₁₄ClNO₂S .
  • Applications : Used in peptide synthesis and polymer chemistry.
  • Handling : Similar moisture sensitivity as L-threonine methyl ester hydrochloride but requires additional precautions due to sulfur reactivity .

L-Alanine Methyl Ester Hydrochloride

  • Structure : Lacks the β-hydroxyl group present in threonine derivatives.
  • Molecular Formula: C₄H₁₀ClNO₂ .
  • Applications : Simpler structure makes it a model compound for studying ester hydrolysis kinetics.
  • Solubility : Less hydrophilic than L-threonine methyl ester hydrochloride due to the absence of a hydroxyl group .

L-Threonine Benzyl Ester Oxalate

  • Structure : Benzyl ester with oxalate counterion.
  • Applications: Critical in peptide synthesis for introducing threonine residues. Santa Cruz Biotechnology highlights its role in studying peptide bond formation and protein structure .
  • Key Difference: The benzyl group requires hydrogenolysis for removal, contrasting with the methyl ester’s simpler hydrolysis .

Allo-L-Threonine Methyl Ester

  • Structure : Stereoisomer with inverted configuration at the β-carbon (S-configuration at C3).
  • Synthesis : Prepared via oxazoline intermediate hydrolysis, as described by Bachem Americas Inc. .
  • Applications : Used in chiral synthesis of antibiotics and LpxC inhibitors .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Solubility
L-Threonine Methyl Ester HCl C₅H₁₂ClNO₃ 169.61 Food additives, peptide synthesis Hygroscopic, water-soluble
Boc-L-Thr-OMe C₁₀H₁₉NO₅ 233.26 Glycobiology, enzymatic glycosylation Requires deprotection
L-Methionine Methyl Ester HCl C₆H₁₄ClNO₂S 199.70 Polymer chemistry Sulfur-sensitive
L-Alanine Methyl Ester HCl C₄H₁₀ClNO₂ 139.58 Hydrolysis studies Less hydrophilic
L-Threonine Benzyl Ester Oxalate C₁₄H₁₇NO₇ 311.29 Peptide synthesis Requires hydrogenolysis
Allo-L-Threonine Methyl Ester C₅H₁₂ClNO₃ 169.61 Chiral antibiotics Stereochemical specificity

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